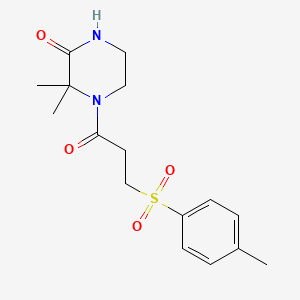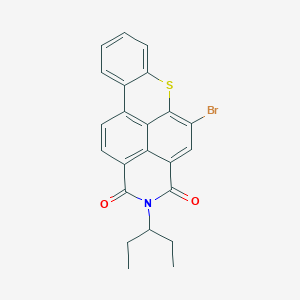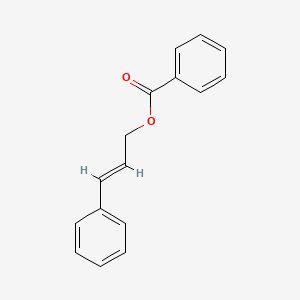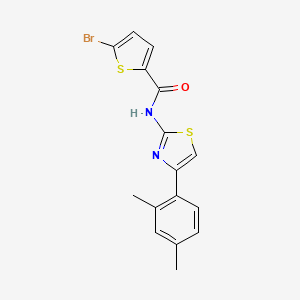
3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one, also known as DTTP, is a chemical compound that has shown great potential in scientific research. It belongs to the piperazine family of compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
Novel Antiviral Agents
A study found that analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine showed significant potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating a possible application for 3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one in developing novel antiviral therapies (Romero et al., 1994).
Antibacterial and Biofilm Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids with a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, suggesting its application in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Polyamide Synthesis
The compound has been used in the synthesis of polyamides containing different bases, such as theophylline and thymine, which could have applications in materials science, particularly in creating novel polymeric materials with specific properties (Hattori & Kinoshita, 1979).
CO2 Absorption Enhancement
A study utilizing piperazine to enhance the absorption of CO2 in aqueous solutions indicates the potential for 3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one in carbon capture and sequestration technologies, highlighting its environmental applications (Zhang et al., 2020).
Neuroprotective Therapies
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a compound related to the chemical class of 3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one, was found to offer a multi-target therapeutic approach for neuroprotection, suggesting applications in treating neurodegenerative diseases like Alzheimer's (Lecanu et al., 2010).
特性
IUPAC Name |
3,3-dimethyl-4-[3-(4-methylphenyl)sulfonylpropanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-4-6-13(7-5-12)23(21,22)11-8-14(19)18-10-9-17-15(20)16(18,2)3/h4-7H,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZQOTCPRXAULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCNC(=O)C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2763781.png)
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)
![1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2763783.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2763785.png)


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2763792.png)
![Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate](/img/structure/B2763793.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2763797.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one](/img/structure/B2763799.png)
![Ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate](/img/structure/B2763800.png)